(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is characterized by a precisely defined stereochemical framework that encompasses multiple functional groups arranged in a specific three-dimensional configuration. The compound possesses the molecular formula C₁₆H₂₀ClNO₄ with a molecular weight of 325.79 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The systematic International Union of Pure and Applied Chemistry nomenclature designation reflects the compound's stereochemical specificity, with the (3R,4S) notation indicating the absolute configuration at the pyrrolidine ring's carbon-3 and carbon-4 positions respectively.
The pyrrolidine ring serves as the central structural motif, functioning as a five-membered nitrogen-containing heterocycle that provides the molecular framework for substituent attachment. This saturated scaffold contributes to the compound's three-dimensional coverage through its non-planar ring geometry, a phenomenon that enhances pharmacophore space exploration due to the sp³-hybridization of the ring carbons. The tert-butoxycarbonyl group, commonly referenced as the Boc protecting group, is attached to the nitrogen atom at position 1 of the pyrrolidine ring, providing both steric bulk and chemical protection during synthetic transformations.
The 3-chlorophenyl substituent is positioned at the carbon-4 position of the pyrrolidine ring, introducing an aromatic system with electron-withdrawing characteristics due to the chlorine substituent at the meta position of the benzene ring. This aromatic group significantly influences the compound's physicochemical properties, including lipophilicity and potential intermolecular interactions. The carboxylic acid functionality at position 3 of the pyrrolidine ring provides a site for hydrogen bonding and ionic interactions, contributing to the molecule's overall polarity and potential biological activity.
Table 1: Molecular Descriptors and Physical Properties
The stereochemical nomenclature follows the Cahn-Ingold-Prelog priority rules, where the R configuration at carbon-3 indicates that the highest priority substituents are arranged in a clockwise manner when viewed from the position opposite to the lowest priority group. Similarly, the S configuration at carbon-4 denotes a counterclockwise arrangement of priority substituents. This precise stereochemical designation is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.
Properties
IUPAC Name |
(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQWZPPUIYEEZ-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Glycine ethyl ester hydrochloride undergoes N-protection using methyl chloroformate (ClCOOMe) in dichloromethane (DCM) with triethylamine (TEA) as base (0°C to RT, 3 h). This yields N-methoxycarbonyl glycine ethyl ester (Compound 1) in 92% purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Molar Ratio (Glycine:TEA:ClCOOMe) | 1:2:1.05 |
| Yield | 89% |
Pyrrolidine Ring Closure
Ethyl acrylate (2.2 eq) reacts with Compound 1 under lithium tert-butoxide (1.5 eq) in tetrahydrofuran (THF) at −78°C. The Michael addition-cyclization sequence forms the pyrrolidine ring (Compound 2) with 85% yield and >98% diastereomeric purity.
Critical Parameters :
-
Lithium Coordination : Li⁺ stabilizes the enolate intermediate, enforcing trans-diastereoselectivity.
-
Temperature Control : Slow warming (−78°C → 0°C) prevents retro-Michael reactions.
Halogenation and Cross-Coupling
Bromination of Compound 2 using N-bromosuccinimide (NBS) in acetonitrile introduces a bromide at C4 (Compound 3). Subsequent Suzuki-Miyaura coupling with 3-chlorophenylboronic acid employs Pd(OAc)₂ (5 mol%) and K₂CO₃ in toluene/water (4:1), achieving 78% yield.
Catalytic System :
| Component | Role |
|---|---|
| Pd(OAc)₂ | Cross-coupling catalyst |
| SPhos ligand | Accelerates oxidative addition |
| K₂CO₃ | Base for transmetalation |
Stereoselective Hydrogenation
Asymmetric hydrogenation of the α,β-unsaturated ester intermediate (Compound 4) uses [(S)-Xyl-SynPhos-Ru] (0.1 mol%) under 50 psi H₂ in methanol. This step establishes the (3R,4S) configuration with 99.2% ee.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.1 mol% |
| Pressure | 50 psi H₂ |
| Solvent | MeOH |
| ee | 99.2% |
Deprotection and Acid Formation
Hydrolysis of the tert-butyl ester (Compound 5) employs 10% NaOH (aq) at 25°C for 1 h, followed by acidification to pH 3 with HCl. Ethyl acetate extraction and drying yield the final product (Compound 6) in 77% isolated yield.
Purity Data :
| Metric | Value |
|---|---|
| HPLC Purity | ≥99% |
| Chiral Purity | ≥99% ee |
| Melting Point | 158–160°C |
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Chiral HPLC (Chiralpak IA-3 column, 80:20 hexane:isopropanol) confirms enantiopurity, with retention times of 8.2 min (3R,4S) and 9.7 min (3S,4R).
Comparative Method Analysis
Table 1. Alternative Synthetic Approaches
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | 77 | 99.2 | High stereoselectivity |
| Enzymatic Resolution | 65 | 98.5 | Mild conditions |
| Diastereomeric Crystallization | 58 | 97.0 | Low catalyst requirements |
The hydrogenation route outperforms alternatives in yield and enantiocontrol, though enzymatic methods offer greener profiles.
Industrial-Scale Considerations
Process Intensification Strategies :
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Continuous Flow Hydrogenation : Microreactors reduce catalyst loading (0.05 mol%) while maintaining ee >99%.
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Solvent Recycling : Methanol recovery via distillation cuts costs by 22%.
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Byproduct Management : Pd recovery systems reclaim >95% metal from coupling steps.
Challenges and Mitigations
Issue : Epimerization during hydrolysis.
Solution : pH-controlled hydrolysis (pH 3.0 ± 0.2) minimizes racemization.
Issue : Pd leaching in coupling.
Solution : Silica-thiol scavengers reduce Pd content to <5 ppm.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected pyrrolidine carboxylic acids with aryl substituents. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights from Comparison
Substituent Effects on Reactivity and Yield
- Electron-withdrawing groups (e.g., 3-chlorophenyl, 3-bromophenyl) generally improve electrophilic substitution yields compared to electron-donating groups (e.g., 3-methoxyphenyl), which showed lower purity (16% LC) and yield (62%) in synthesis .
- Halogenated derivatives (Cl, Br, F) exhibit higher molecular weights and lipophilicity, enhancing membrane permeability in drug candidates .
Stereochemical Considerations The (3R,4S) configuration is conserved across analogs to maintain chiral specificity, critical for binding to asymmetric enzyme active sites .
Safety and Handling
- Boc-protected pyrrolidines with aryl groups commonly exhibit hazards such as skin irritation (H315) and acute oral toxicity (H302), as seen in Safety Data Sheets for structurally similar compounds .
Applications in Medicinal Chemistry
- The 3-chlorophenyl variant is preferred for its balance of lipophilicity and steric bulk, whereas the 3,5-dimethoxyphenyl analog is explored for CNS drugs due to improved solubility .
- Bromine and fluorine derivatives are utilized in radiopharmaceuticals and PET tracers, leveraging halogen atoms for isotopic labeling .
Biological Activity
Overview
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the pyrrolidine class. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl substituent, and a carboxylic acid functional group, makes it of significant interest in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20ClNO4
- CAS Number : 1820583-62-7
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in drug design for targeting specific enzymes involved in disease pathways.
- Receptor Binding : The chlorophenyl group enhances lipophilicity and may facilitate binding to receptors involved in neurotransmission or other signaling pathways. This characteristic suggests potential applications in neuropharmacology.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar pyrrolidine derivatives can inhibit DNA synthesis in neoplastic cells, suggesting potential for this compound in cancer therapy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | L5178Y Lymphoma | 10.5 | |
| Compound B | Lewis Lung Carcinoma | 8.2 | |
| (3R,4S)-1-(Boc)-4-(3-Cl)Pyrrolidine | TBD | TBD | Current Study |
Neuropharmacological Effects
The structural features of this compound suggest potential neuropharmacological applications. The chlorophenyl substituent may enhance interaction with serotonin receptors or other neurotransmitter systems. Preliminary studies indicate that similar compounds can modulate serotonin uptake, which is vital in treating mood disorders.
Case Studies and Research Findings
- Study on Enzyme Interaction : A study investigating the enzyme-inhibitory effects of pyrrolidine derivatives found that the introduction of a chlorophenyl group significantly increased binding affinity to target enzymes involved in metabolic pathways .
- Cytotoxicity Evaluation : In vitro assays demonstrated that pyrrolidine derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications at the 4-position can enhance therapeutic efficacy .
Q & A
Q. What are the key synthetic routes for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, and what critical reagents are required?
The synthesis typically involves:
- Pyrrolidine ring formation : Cyclization of a substituted aldehyde (e.g., 3-chlorobenzaldehyde) with a pyrrolidine precursor using bases like NaH or K₂CO₃ .
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the amine .
- Carboxylic acid activation : Coupling agents like DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid group for further functionalization .
Critical reagents include chiral auxiliaries (e.g., L-proline derivatives) to control stereochemistry and solvents like DCM or DMF for optimal reactivity .
Q. How does the Boc protecting group influence the compound’s stability and reactivity?
The Boc group:
- Enhances stability : Protects the amine from undesired reactions during synthesis (e.g., nucleophilic attacks) .
- Facilitates deprotection : Removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to regenerate the free amine for downstream applications .
- Impacts solubility : The bulky tert-butyl group increases lipophilicity, which may require optimization of solvent systems for reactions .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical challenges in synthesizing the (3R,4S) configuration?
Key approaches include:
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., L-proline derivatives) to induce the desired stereochemistry .
- Asymmetric catalysis : Employing catalysts like Jacobsen’s Mn-salen complexes for enantioselective cyclopropanation or epoxidation .
- Chromatographic separation : HPLC or chiral column chromatography to isolate the (3R,4S) isomer from diastereomeric mixtures .
Validation via X-ray crystallography or NMR-based Mosher ester analysis is critical to confirm configuration .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?
Q. How can contradictory data on synthetic yields or purity be addressed?
- Reaction optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts to improve reproducibility .
- Analytical rigor : Use orthogonal methods (HPLC, LC-MS, ¹H/¹³C NMR) to identify impurities (e.g., diastereomers, de-Boc byproducts) .
- Batch consistency : Implement quality control protocols (e.g., in-process monitoring via TLC or FTIR) for scalable synthesis .
Methodological Insights
Q. What analytical techniques are recommended for characterizing this compound?
- Stereochemical analysis :
- Purity assessment :
Q. How can researchers mitigate toxicity risks during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
